(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Description
(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a non-proteinogenic amino acid characterized by a propanoic acid backbone with an (R)-configured amino group at the second carbon and a 1-methyl-1H-pyrazol-4-yl substituent at the third carbon. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces unique electronic and steric properties. This compound is structurally analogous to natural amino acids like histidine but differs in the heterocyclic moiety and substitution pattern. Its synthesis and applications are explored in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands due to the pyrazole's versatility in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
UXJDTZCOFCDIIW-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
CN1C=C(C=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the construction of the pyrazole ring followed by the introduction of the amino acid moiety. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Heterocyclic Substitution: Pyrazole vs. Imidazole
- D-Histidine [(2R)-2-amino-3-(1H-imidazol-4-yl)propanoic acid]: Structure: The imidazole ring (two non-adjacent nitrogens) replaces the pyrazole. Properties: Imidazole's N-H group enables hydrogen bonding and tautomerism, critical in enzymatic active sites (e.g., histidine in catalytic triads). Biological Role: Essential in proteins; involved in proton shuttle mechanisms . Key Difference: The target compound's methyl-pyrazole lacks the acidic N-H of imidazole, reducing participation in proton transfer but increasing hydrophobicity.
Pyrazole Derivatives with Varied Substituents
- (2R)-2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid (CAS 1568189-51-4): Structure: Additional methyl group at the pyrazole's 5-position. Impact: Increased steric bulk may hinder binding to compact active sites compared to the 1-methyl analog. Molecular weight: 183.21 g/mol .
- 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid: Structure: The amino group is replaced by an oxo moiety, converting it to a keto acid.
Triazole-Based Analogs
- (2R)-2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic Acid (CAS 2136237-56-2): Structure: Triazole ring (three nitrogens) replaces pyrazole. Impact: The triazole's electron-deficient nature enhances dipole interactions and metabolic stability. Molecular weight: 170.17 g/mol .
Functionalized Pyrazole-Amino Acid Conjugates
- Thioxothiazolidinone-Pyrazole Derivatives (e.g., compounds 13c, 13f, 13l): Structure: Feature fused thioxothiazolidinone rings and substituents like methoxy, nitro, or indole groups. Properties:
- Melting point: 240–242°C .
- Melting point: 120–122°C . Synthetic Routes: Condensation reactions with substituted benzaldehydes, confirmed via FT-IR (C=O stretch ~1700 cm⁻¹) and NMR .
Comparative Data Table
Biological Activity
(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, also known as 2-(1-methylpyrazol-4-yl)propanoic acid, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.
The compound's molecular formula is with a molecular weight of 154.17 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1-methylpyrazol-4-yl)propanoic acid |
| CAS Number | 1248781-46-5 |
| PubChem CID | 61794143 |
| Appearance | White powder |
| Storage Temperature | Room temperature |
Research indicates that this compound acts as an inhibitor of various enzymes and receptors involved in metabolic processes. Its structure allows it to interact with amino acid transporters and influence neurotransmitter systems, particularly those related to glutamate and GABA .
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce neuronal cell death in models of oxidative stress, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Neuroprotection in Ischemic Models : A study evaluated the effects of this compound on neuronal survival following ischemic injury in vitro. The results indicated a significant reduction in apoptosis markers when treated with this compound compared to control groups, highlighting its protective role against ischemia-induced damage.
- Cognitive Enhancement : In animal models, administration of this compound was associated with improved cognitive function. Behavioral tests showed enhanced memory retention and learning capabilities, suggesting that it may modulate synaptic plasticity through its action on glutamate receptors.
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Neurological Disorders : Given its neuroprotective effects, it is being investigated as a potential treatment for conditions like Alzheimer's disease.
- Mood Disorders : Its influence on neurotransmitter systems positions it as a candidate for managing depression and anxiety disorders.
Safety Profile
The safety profile of this compound has been assessed in various studies. While generally considered safe at therapeutic doses, caution is advised due to potential side effects such as gastrointestinal disturbances and neurological symptoms at higher concentrations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in academic research?
- Answer: Synthesis typically involves pyrazole ring formation followed by regioselective introduction of the amino and propanoic acid groups. A common approach includes reacting 1-methyl-1H-pyrazole with a chiral amino acid precursor (e.g., using Boc-protected glycine derivatives) under controlled pH and temperature conditions. Protecting groups (e.g., Fmoc) ensure stereochemical integrity, with final deprotection steps performed under mild acidic conditions. Purification often employs reverse-phase HPLC to achieve >98% enantiomeric purity .
Q. How is the stereochemical integrity of the (2R) configuration verified in synthesized batches?
- Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for enantiomeric excess (ee) determination. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data. For structural confirmation, - and -NMR spectroscopy (e.g., NOESY/ROESY) resolves stereospecific coupling constants. X-ray crystallography of crystalline derivatives offers definitive proof of absolute configuration .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Answer: A multi-technique approach is essential:
- LC-MS : Confirms molecular weight () and detects impurities.
- NMR () : Elucidates proton environments and carbon connectivity.
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).
- Elemental Analysis : Validates purity (>99% by C/H/N ratios).
- HRMS : Provides exact mass for molecular formula confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 1-methylpyrazole moiety during synthesis?
- Answer: Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) while maintaining yields >80% .
- Catalytic systems : Pd(PPh)-mediated cross-coupling improves regioselectivity for pyrazole attachment .
- Solvent optimization : DMF/THF mixtures (4:1 v/v) enhance solubility of intermediates.
- In-line monitoring : LC-MS tracks intermediate stability to prevent decomposition .
Q. What strategies resolve contradictions in NMR data for pyrazole-containing amino acids?
- Answer: Discrepancies often arise from dynamic proton exchange or tautomerism. Solutions include:
- Variable-temperature NMR : Identifies exchange-broadened signals (e.g., pyrazole NH at 25–60°C).
- Deuterated solvents : DMSO-d suppresses hydrogen bonding artifacts.
- DFT calculations : Predicts -NMR shifts to validate assignments .
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Answer: Recalibrate computational models (e.g., COSMO-RS) with experimental solubility data across pH 1.2–7.4. Experimentally, use nephelometry to quantify solubility limits. Polymorph screening via XRPD identifies crystalline forms that may reduce bioavailability. Co-solvency studies (e.g., PEG-400) improve formulation predictability .
Q. What mechanistic approaches explain unexpected reactivity at the pyrazole nitrogen?
- Answer: Mechanistic studies combine:
- Isotopic labeling : -pyrazole tracks nitrogen reactivity in substitution reactions.
- DFT calculations : Maps energy barriers for nucleophilic attack (e.g., ΔG comparisons).
- Kinetic profiling : Eyring plots differentiate steric (entropy-driven) vs. electronic (enthalpy-driven) effects .
Comparative and Structural Analysis
Q. How do structural analogs with varying pyrazole substitution patterns affect biological activity?
- Answer: Analog screening reveals:
| Compound | Substitution | Key Activity Difference |
|---|---|---|
| 2-Methyl-3-(3-methyl-pyrazol-4-yl)propanoic acid | 3-Me vs. 1-Me | 10-fold lower kinase inhibition |
| 3-(4-Bromo-pyrazol-1-yl)propanoic acid | Br at C4 | Enhanced antimicrobial activity (MIC: 2 μg/mL) |
| Structural modifications alter steric bulk and electronic profiles, impacting target binding . |
Stability and Storage
Q. What are the key considerations for designing stability studies?
- Answer: Follow ICH Q1A guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
